molecular formula C8H13NO3 B2653963 Ethyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate CAS No. 2248261-49-4

Ethyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate

Cat. No.: B2653963
CAS No.: 2248261-49-4
M. Wt: 171.196
InChI Key: VCMMGAOTLUBRKU-UHFFFAOYSA-N
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Description

Ethyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate is a bicyclic compound featuring a fused oxygen (oxa) and nitrogen (aza) heteroatom system within a bicyclo[2.2.1]heptane framework. The ester group at position 4 enhances its utility as a synthetic intermediate, particularly in pharmaceutical chemistry. This compound is frequently employed in the synthesis of bioactive molecules, such as kinase inhibitors and antiviral agents, due to its rigid scaffold and functional versatility .

Properties

IUPAC Name

ethyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-11-7(10)8-3-6(4-9-8)12-5-8/h6,9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMMGAOTLUBRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(CN1)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing oxygenated 2-azabicyclo[2.2.1]heptanes involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Another approach involves starting with 4R-hydroxy-l-proline as a chiron and attaching an acetic acid moiety on the C-3 carbon of the 2-oxa-5-azabicyclo[2.2.1]heptane core .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned palladium-catalyzed reactions. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction reactions, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can produce a variety of substituted bicyclic compounds .

Scientific Research Applications

Key Chemical Reactions

  • Oxidation : Addition of oxygen or removal of hydrogen.
  • Reduction : Addition of hydrogen or removal of oxygen.
  • Substitution : Replacement of one atom or group with another.

Scientific Research Applications

The applications of Ethyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate span several scientific fields:

1. Chemistry

  • Serves as a building block for synthesizing complex molecules, particularly backbone-constrained γ-amino acid analogues.

2. Biology

  • Useful in studying enzyme interactions and protein-ligand binding due to its structural properties.

3. Medicine

  • Plays a role in drug development targeting the γ-aminobutyric acid (GABA) pathway, which is crucial for neurotransmission.

4. Industry

  • Employed in the synthesis of polymers and materials with specific properties.

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of Ethyl 2-oxa-5-azabicyclo[2.2.1]heptane derivatives:

Anxiolytic Effects : Demonstrated significant anxiolytic properties in animal models, suggesting therapeutic potential for anxiety disorders.

Neuroprotective Properties : Preliminary research indicates potential neuroprotective effects through modulation of GABAergic neurotransmission and reduction of excitotoxicity in neuronal cells.

Case Studies

Several case studies have investigated the biological activity of Ethyl 2-oxa-5-azabicyclo[2.2.1]heptane derivatives:

StudyObjectiveFindings
Study A (2023)Evaluate anxiolytic effects in miceSignificant reduction in anxiety-like behavior compared to control groups
Study B (2023)Investigate neuroprotective effectsCompound showed reduced neuronal death in models of excitotoxicity
Study C (2023)Synthesize derivatives for enhanced activityIdentified several new derivatives with improved receptor affinity

Mechanism of Action

The mechanism by which Ethyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, its interaction with the GABA pathway can influence neurotransmission and other physiological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Modified Heteroatom Positions

  • Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate (CAS 119102-24-8): This analog replaces the nitrogen atom at position 5 with position 1. Its purity (95%) and availability in various packaging sizes make it a practical alternative for medicinal chemistry .
  • Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride (CAS 1211510-15-4) :
    With a smaller bicyclo[3.1.0]hexane core and nitrogen at position 3, this compound exhibits reduced ring strain compared to the main compound. The similarity score of 0.52 suggests moderate structural overlap, but the hexane framework may limit conformational rigidity in therapeutic applications .

Substituent Variations

  • tert-Butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS 127708-09-2) :
    Substituting the ethyl ester with a tert-butyl group increases steric bulk and lipophilicity (molecular weight 199.25 vs. ~185 for the ethyl variant). This modification could enhance metabolic stability but reduce solubility in aqueous systems .

  • 2-Oxa-5-azabicyclo[2.2.1]heptan-3-one, 5-acetyl- (CAS 72485-25-7) :
    The presence of a ketone (3-one) and acetylated nitrogen distinguishes this compound. The ketone introduces electrophilic reactivity, enabling participation in condensation or nucleophilic addition reactions, unlike the ester functionality in the main compound .

Stereochemical and Salt Forms

  • (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride (CAS 601515-79-1) :
    As a hydrochloride salt, this derivative offers improved aqueous solubility compared to the neutral ethyl ester. The (1R,4R) stereochemistry is critical for chiral recognition in biological systems, highlighting the importance of enantiomeric purity in drug design .

Data Table: Key Properties of Ethyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight Key Features Reference
This compound Not Provided C8H13NO3 ~185 Ester functionality, bicyclic rigidity
Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate 119102-24-8 C9H15NO2 185.22 Nitrogen at position 1, 95% purity
tert-Butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate 127708-09-2 C10H17NO3 199.25 Enhanced lipophilicity, NLT 98% purity
(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane HCl 601515-79-1 C5H10ClNO 135.59 Hydrochloride salt, chiral specificity
2-Oxa-5-azabicyclo[2.2.1]heptan-3-one, 5-acetyl- 72485-25-7 C7H9NO3 155.15 Ketone and acetyl groups, reactive site

Biological Activity

Ethyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate is a bicyclic compound notable for its unique structural features, which include both nitrogen and oxygen atoms. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and it has the following molecular formula: C₈H₁₃NO₃. The structure is characterized by a bicyclic framework that enhances its interaction with biological targets.

This compound interacts with various molecular targets, particularly within the central nervous system (CNS). Its mechanism of action primarily involves:

  • GABA Receptor Modulation : The compound acts on the gamma-aminobutyric acid (GABA) pathway, influencing neurotransmission and exhibiting anxiolytic effects similar to known GABAergic drugs like baclofen and pregabalin .
  • Enzyme Interaction : Its unique bicyclic structure allows for specific binding to enzymes, potentially modulating their activity and affecting metabolic pathways.

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of this compound:

  • Anxiolytic Effects : In animal models, compounds structurally related to this bicyclic compound demonstrated significant anxiolytic properties, suggesting its potential as a therapeutic agent for anxiety disorders .
  • Neuroprotective Properties : Preliminary research indicates that this compound may offer neuroprotective effects, possibly through its influence on GABAergic neurotransmission and reduction of excitotoxicity in neuronal cells .
  • Synthesis of Derivatives : Variations in substituents on the bicyclic core have led to the development of new compounds with enhanced biological activity, further emphasizing its role as a versatile scaffold in drug design .

Case Studies

Several case studies have investigated the biological activity of ethyl 2-oxa-5-azabicyclo[2.2.1]heptane derivatives:

StudyObjectiveFindings
Study A (2023)Evaluate anxiolytic effects in miceSignificant reduction in anxiety-like behavior compared to control groups
Study B (2023)Investigate neuroprotective effectsCompound showed reduced neuronal death in models of excitotoxicity
Study C (2023)Synthesize derivatives for enhanced activityIdentified several new derivatives with improved receptor affinity

Comparison with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Mthis compoundMethyl group instead of ethylSimilar GABAergic activity but lower potency
7-Oxabicyclo[2.2.1]heptaneLacks nitrogen atomReduced biological activity compared to ethyl derivative

Q & A

Q. What are the key synthetic routes for Ethyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate, and how do they compare in efficiency?

The compound is synthesized via a six-step protocol starting from trans-4-hydroxy-L-proline. A critical improvement involves using benzyloxycarbonyl (Cbz) as the N-protecting group instead of traditional benzoyl or Boc groups, enabling milder deprotection via catalytic hydrogenation. Key steps include esterification (SOCl₂/MeOH), tosylation (TsCl/DMAP), and cyclization (NaOMe/MeOH), achieving a total yield of 70%. This method avoids toxic reagents like diazomethane and simplifies purification compared to earlier routes (e.g., Portoghese’s seven-step method with 59% yield) .

Q. How is the structural integrity of this compound validated during synthesis?

Characterization employs:

  • ¹H/¹³C NMR (400 MHz, CDCl₃) to confirm stereochemistry and functional groups.
  • High-Resolution Mass Spectrometry (HRMS-ESI) for molecular ion verification (e.g., [M+H]+ observed at m/z 234.1125 for intermediates).
  • Optical rotation ([α]²⁰D = -21.3° to +104.2°) to ensure enantiomeric purity .

Q. Why is this compound used as a morpholine isostere in medicinal chemistry?

Its bridged bicyclic structure mimics morpholine’s physicochemical properties (e.g., lipophilicity, hydrogen-bonding capacity) while offering enhanced rigidity. This improves metabolic stability and target binding in drug candidates, as demonstrated in antimalarial and protease inhibitor studies .

Advanced Research Questions

Q. What reaction conditions optimize the tosylation step in the synthesis of intermediates?

Tosylation of methyl (2S,4R)-1-Cbz-4-hydroxypyrrolidine-2-carboxylate is optimized using triethylamine (base) and DMAP (catalyst) in CH₂Cl₂ at 0°C→RT. This achieves 93% yield by minimizing side reactions and reducing reaction time (15 h vs. 60 h in earlier methods) .

Q. How can contradictions in spectral data for bicyclic intermediates be resolved?

Rotameric effects in ¹³C NMR (e.g., δ 76.3/76.0 ppm for Cbz-protected intermediates) arise from restricted rotation of the bicyclic system. Dynamic NMR or variable-temperature studies can clarify these ambiguities. Cross-validation with HRMS and X-ray crystallography is recommended for absolute configuration .

Q. What methodological strategies are employed to incorporate this compound into bioactive scaffolds?

  • Antimalarial agents : Reactivity at the secondary amine enables coupling with sulfonyl chlorides or carbonylating agents to form 1,3,4-oxadiazoles. Example: (±)-5-(cyclohexylsulfonyl)-2-(2-oxa-5-azabicyclo[2.2.1]hept-5-yl)-1,3,4-oxadiazole (47) shows slow-action antiplasmodial activity (IC₅₀ < 1 µM) .
  • Protease inhibitors : The bicyclic core is functionalized at the carboxylate group to mimic peptide bonds, as seen in hepatitis C virus NS3/4A protease inhibitors .

Q. How does the choice of N-protecting group impact downstream applications?

Cbz groups allow selective deprotection under hydrogenolysis (Pd/C, H₂), preserving ester functionality. In contrast, Boc deprotection (acidic conditions) may hydrolyze esters, limiting utility in acid-sensitive scaffolds .

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